REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[CH2:4][CH2:5][CH3:6].C(=O)(O)[O-:10].[Na+].OOS([O-])=O.[K+].Cl>[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC([O-])=O)CC([O-])=O.CC(C)=O.O>[CH2:4]([CH:3]1[O:10][CH:2]1[C:1]([OH:8])=[O:7])[CH2:5][CH3:6] |f:1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
69.8 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\CCC)(=O)O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.32 L
|
Type
|
solvent
|
Smiles
|
[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\CCC)(=O)O
|
Name
|
|
Quantity
|
515 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
CUSTOM
|
Details
|
at 25±5° C
|
Type
|
ADDITION
|
Details
|
added over 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
at 25±5° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (EtOAc; 3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1C(O1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |